Cas no 5446-24-2 (Ethanone,1-[3-(acetyloxy)-6-chloro-2-methyl-1H-indol-1-yl]-)

Ethanone,1-[3-(acetyloxy)-6-chloro-2-methyl-1H-indol-1-yl]- structure
5446-24-2 structure
Product Name:Ethanone,1-[3-(acetyloxy)-6-chloro-2-methyl-1H-indol-1-yl]-
CAS No:5446-24-2
MF:C13H12ClNO3
MW:265.692282676697
CID:371529
PubChem ID:226583
Update Time:2025-04-19

Ethanone,1-[3-(acetyloxy)-6-chloro-2-methyl-1H-indol-1-yl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-[3-(acetyloxy)-6-chloro-2-methyl-1H-indol-1-yl]-
    • (1-acetyl-6-chloro-2-methyl-indol-3-yl) acetate
    • (1-acetyl-6-chloro-2-methylindol-3-yl) acetate
    • 1-Acetyl-6-chlor-2-methyl-indoxyl-acetat
    • 1-acetyl-6-chloro-2-methyl-1h-indol-3-yl acetate
    • 3-acetoxy-1-acetyl-6-chloro-2-methyl-1H-indole
    • 3-acetoxy-1-acetyl-6-chloro-2-methyl-indole
    • AC1L5EVH
    • AC1Q3OQW
    • AG-J-36577
    • AR-1C1338
    • CTK5A1125
    • NSC17193
    • DTXSID20280504
    • NSC-17193
    • 5446-24-2
    • Inchi: 1S/C13H12ClNO3/c1-7-13(18-9(3)17)11-5-4-10(14)6-12(11)15(7)8(2)16/h4-6H,1-3H3
    • InChI Key: AMJQQQTXFVFJHB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(=C(C)N(C(C)=O)C=2C=1)OC(C)=O

Computed Properties

  • Exact Mass: 265.05066
  • Monoisotopic Mass: 265.0505709g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 48.3Ų

Experimental Properties

  • PSA: 48.3
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